

Synthesis and Cardiovascular Applications of Novel Benzoxathiin Analogues: A Technical Guide

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Compound of Interest

Compound Name: *Benoxathian hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activity, and proposed mechanisms of action of novel benzoxathiin analogues for cardiovascular research. The information presented is intended to serve as a valuable resource for professionals engaged in the discovery and development of new therapeutic agents for cardiovascular diseases.

Introduction

Benzoxathiin scaffolds and their analogues, including the closely related benzoxazines and benzothiazines, represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. In the realm of cardiovascular research, these compounds have garnered significant attention for their potential as calcium channel blockers, anti-inflammatory agents, and antioxidants. Their ability to modulate key signaling pathways implicated in cardiovascular pathophysiology makes them attractive candidates for the development of novel therapeutics for conditions such as hypertension, arrhythmia, and atherosclerosis. This guide details the synthetic strategies for creating these novel analogues, presents their reported cardiovascular effects in a structured format, and elucidates their potential mechanisms of action through detailed signaling pathway diagrams.

Synthesis of Novel Benzoxathiin Analogues

The synthesis of 1,4-benzoxathiin and its derivatives can be achieved through several strategic approaches. A general and efficient method involves the reaction of a substituted 2-mercaptophenol with a suitable dielectrophile or a two-step process involving O-alkylation followed by cyclization. The following is a generalized protocol based on established methods for related heterocyclic systems.

General Experimental Protocol for Synthesis

A plausible synthetic route to novel 2-substituted 1,4-benzoxathiin-3-one analogues is outlined below. This method involves the initial S-alkylation of a 2-mercaptophenol derivative with an α -halo ester, followed by an intramolecular cyclization.

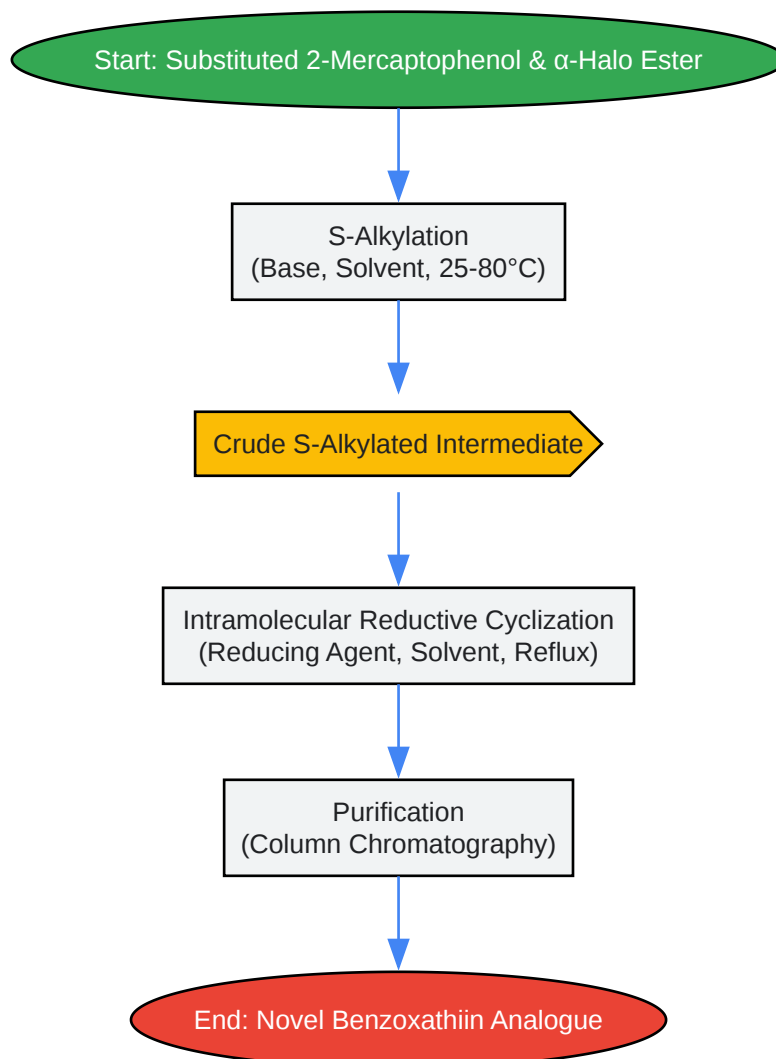
Step 1: S-Alkylation of 2-Mercaptophenol

To a solution of a substituted 2-mercaptophenol (1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (10 mL), a base such as potassium carbonate (K_2CO_3) or sodium hydride (NaH) (1.2 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Subsequently, an appropriate α -bromo- or α -chloro-ester (e.g., methyl 2-bromoalkanoate) (1.1 mmol) is added, and the reaction mixture is stirred at a temperature ranging from room temperature to 80°C for 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude S-alkylated intermediate.

Step 2: Intramolecular Reductive Cyclization

The crude S-alkylated intermediate from Step 1 is dissolved in a solvent such as ethanol or acetic acid. A reducing agent, for instance, tin(II) chloride ($SnCl_2$) or iron powder (Fe) in the presence of an acid (e.g., HCl), is added to the solution. The reaction mixture is then heated to reflux for 2-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, the benzoxathiin analogue, is purified by column chromatography on silica gel.

Experimental Workflow Diagram



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A generalized workflow for the synthesis of novel benzoxathiin analogues.

Cardiovascular Activity of Benzoxathiin and Related Analogues

Several studies have investigated the cardiovascular effects of benzoxazine and benzothiazine derivatives, which provide valuable insights into the potential activities of benzoxathiin analogues. The primary mechanism of action appears to be related to the modulation of calcium channels.

Quantitative Data on Cardiovascular Effects

The following tables summarize the quantitative data on the biological activities of various benzoxazine and benzothiazine derivatives from published studies.

Table 1: In Vitro Calcium Channel Blocking and Related Activities

Compound Class	Compound ID	Assay	Target/Condition	Activity	Reference
Benzoxazine	3c	IC50 Ratio	Phenylephrine vs. K ⁺ induced contraction	2.1	[1]
Benzothiazepine	12a	EC50	SERCA2a Activation	383 nM	[2]
Benzoxazine	MS 84	Inotropic Effect	Guinea-pig papillary muscles	Most potent negative inotropic effect in series	[3]
Benzothiazine	MS 63	Inotropic Effect	Guinea-pig papillary muscles	Less effective than MS 84	[3]

Table 2: In Vivo Antihypertensive and Other Cardiovascular Effects

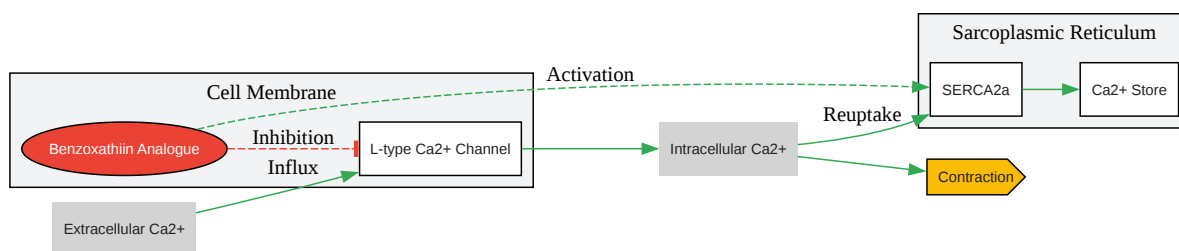
Compound Class	Compound ID	Animal Model	Effect	Notable Finding	Reference
Benzoxazine	Tetrahydronaphtho[2,3-b][4][5]oxazine derivatives (e.g., 51, 53, 54)	Spontaneously Hypertensive Rats	Potent antihypertensive effects	-	[4]
Benzoxazine	ABO	Chick Chorioallantoic Membrane (CAM)	Promoted capillary-like tube formation	Pro-angiogenic effect	[6]

Mechanism of Action and Signaling Pathways

The cardiovascular effects of benzoxazine analogues and related compounds are believed to be mediated through multiple signaling pathways. The primary proposed mechanism is the modulation of intracellular calcium levels, with additional effects on reactive oxygen species (ROS) and inflammatory pathways.

Modulation of Calcium Signaling

Many benzoxazine and benzothiazine derivatives exhibit their cardiovascular effects by acting as calcium channel blockers.[7] They can interfere with the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle and cardiac cells, leading to vasodilation and a negative inotropic effect.[1][3] Some analogues may also modulate intracellular calcium release from the sarcoplasmic reticulum. The benzothiazepine derivative 12a has been shown to activate SERCA2a, which would enhance calcium reuptake into the sarcoplasmic reticulum.[2]

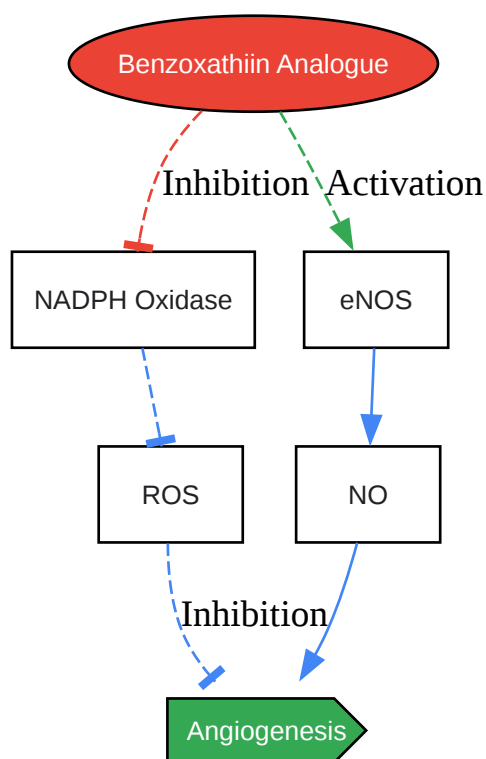


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Proposed modulation of calcium signaling by benzoxathiin analogues.

Regulation of Angiogenesis via ROS and NO Signaling

The benzoxazine derivative ABO has been shown to promote angiogenesis.[6] Its mechanism involves the depression of intracellular reactive oxygen species (ROS) through the inhibition of NADPH oxidase, and the stimulation of nitric oxide (NO) production via the activation of endothelial nitric oxide synthase (eNOS).[6] This suggests that certain benzoxathiin analogues could have therapeutic potential in ischemic conditions.

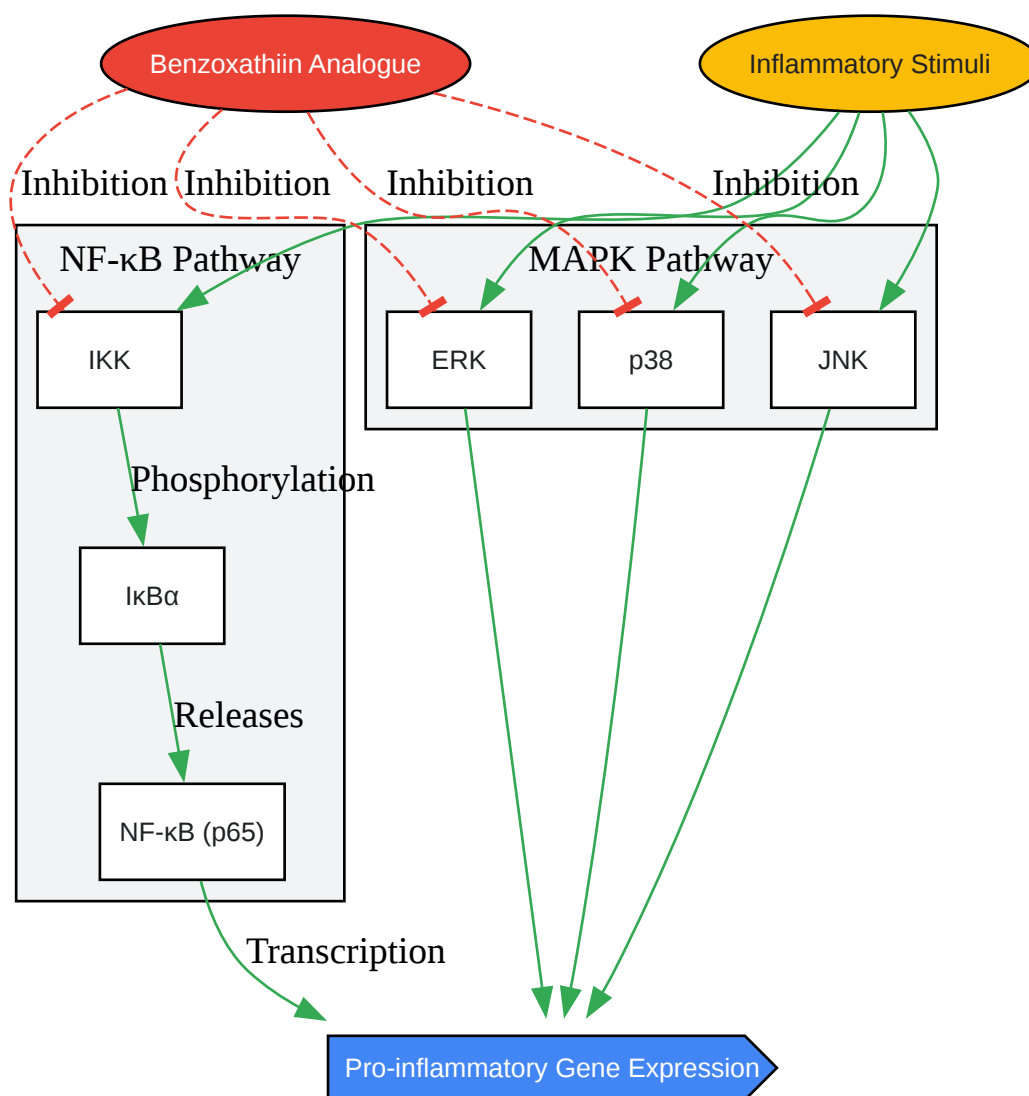


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ROS/NO signaling pathway in angiogenesis modulated by benzoxathiin analogues.

Anti-inflammatory Effects via NF- κ B and MAPK Pathways

Inflammation plays a crucial role in the pathogenesis of cardiovascular diseases like atherosclerosis. Related heterocyclic compounds, such as benzofuran derivatives, have demonstrated anti-inflammatory properties by inhibiting the NF- κ B and MAPK signaling pathways.[8] These pathways regulate the expression of pro-inflammatory cytokines. It is plausible that benzoxathiin analogues could exert cardioprotective effects through similar anti-inflammatory mechanisms.



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Inhibition of NF-κB and MAPK inflammatory pathways.

Conclusion

Novel benzoxathiin analogues and related heterocyclic compounds represent a versatile and promising platform for the development of new cardiovascular therapies. Their synthesis is achievable through established chemical methodologies, and their biological activities are rooted in the modulation of fundamental signaling pathways, including calcium homeostasis, angiogenesis, and inflammation. The data presented in this guide highlight the potential for these compounds to act as multi-target agents, addressing various aspects of cardiovascular disease. Further structure-activity relationship (SAR) studies are warranted to optimize the

potency and selectivity of these analogues, paving the way for the discovery of next-generation cardiovascular drugs.

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